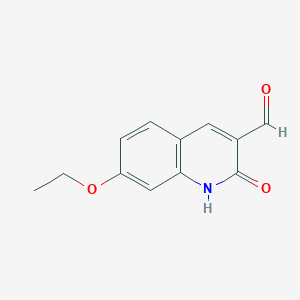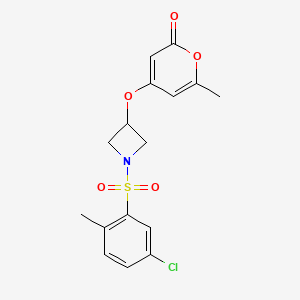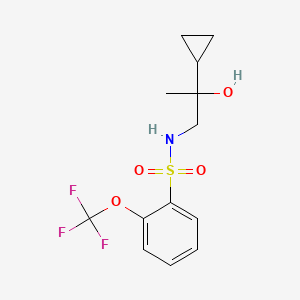
N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzenesulfonamides have been extensively studied for their inhibitory effects on various enzymes, such as carbonic anhydrases and kynurenine 3-hydroxylase, and for their potential therapeutic applications in diseases like glaucoma, cancer, and inflammatory conditions .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core to modulate the compound's biological activity and physicochemical properties. For example, the synthesis of N-substituted benzenesulfonamides can be achieved through the reaction of amines with benzenesulfonyl chloride or by the condensation of carboxyhydrazides with diketones . The introduction of a trifluoromethoxy group, as seen in the compound of interest, is likely to involve the use of trifluoromethanesulfonic anhydride or related reagents .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The introduction of substituents like trifluoromethoxy and cyclopropyl groups can influence the molecule's conformation and electronic distribution, potentially affecting its binding affinity to target enzymes . X-ray crystallographic studies can provide insights into the binding interactions between the sulfonamide moiety and the active site of enzymes such as carbonic anhydrase .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. For instance, the presence of a trifluoromethoxy group may enhance the electrophilic character of the benzene ring, facilitating nucleophilic aromatic substitution reactions. The cyclopropyl group may undergo ring-opening reactions under certain conditions, which could be exploited in synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The introduction of a trifluoromethoxy group is likely to increase the compound's lipophilicity and could affect its metabolic stability and membrane permeability . The presence of a cyclopropyl group may confer additional steric bulk, influencing the compound's solubility and binding interactions with biological targets .
Relevant Case Studies
Several benzenesulfonamide derivatives have been evaluated in preclinical and clinical studies for their therapeutic potential. For example, compounds with inhibitory activity against kynurenine 3-hydroxylase have been studied in the context of neuronal injury . Benzenesulfonamides with carbonic anhydrase inhibitory activity have been investigated for their potential in treating glaucoma and cancer . The compound JTE-522, a benzenesulfonamide derivative, has reached clinical trials for the treatment of rheumatoid arthritis and acute pain due to its selective COX-2 inhibitory activity .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition Studies
N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide and its derivatives have been investigated for their role as enzyme inhibitors, particularly in the context of kynurenine 3-hydroxylase and progesterone receptor (PR) antagonism. For instance, benzenesulfonamide derivatives have been found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme pivotal in the kynurenine pathway, which is associated with neurodegenerative diseases. These inhibitors have shown efficacy in increasing kynurenic acid concentration in the brain, suggesting potential for therapeutic applications in neurological disorders (Röver et al., 1997). Similarly, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal PR antagonists, showcasing potential for treating diseases like uterine leiomyoma and endometriosis due to their ability to modulate PR activity (Yamada et al., 2016).
Chemical Synthesis and Hydrolysis Mechanisms
The compound and its analogs have been central to studies focusing on chemical synthesis techniques and understanding hydrolysis mechanisms. Research on sulfonylurea herbicides, for example, has explored the hydrolysis of compounds like triasulfuron, elucidating the primary degradation pathways and the influence of pH on the stability and degradation of such compounds (Braschi et al., 1997). This research contributes to the broader understanding of the chemical stability and environmental fate of sulfonylurea compounds.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c1-12(18,9-6-7-9)8-17-22(19,20)11-5-3-2-4-10(11)21-13(14,15)16/h2-5,9,17-18H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLIZFOLYWUVPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

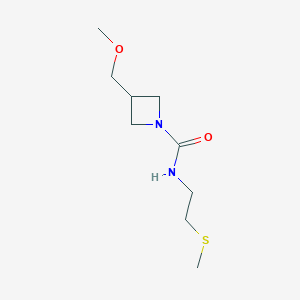

![N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2519049.png)

![4-Amino-1-cyclopentyl-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B2519053.png)
![5-Bromo-2-[2-(3,5-dimethylanilino)-2-oxoethoxy]benzoic acid](/img/structure/B2519054.png)
![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)

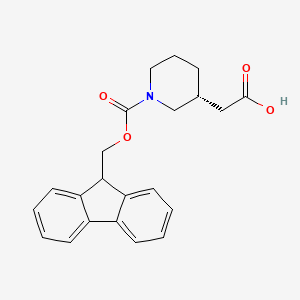
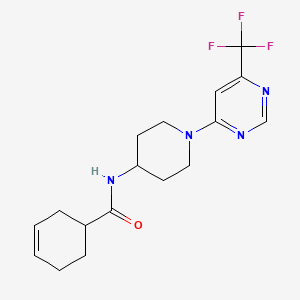
![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2519063.png)

